Cas no 870238-65-6 (4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane)

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane structure
870238-65-6 structure
Nombre del producto:4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane
Número CAS:870238-65-6
MF:C17H25BO2Si
Megavatios:300.27570605278
MDL:MFCD08706286
CID:719128
PubChem ID:17999152

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Propiedades químicas y físicas

Nombre e identificación

    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethynyl]phenyl]-
    • 4-[(Trimethylsilyl)ethynyl]benzeneboronic acid pinacol ester
    • 4-(Trimethylsilyl)ethynylphenylboronic acid pinacol ester
    • 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
    • 4-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) trimethylsilylethynyl]benzene
    • trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[4-[2-(trimethylsilyl)ethynyl]phenyl]
    • 2-(4-trimethylsilylethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxoborate
    • 4-[(trimethylsilyl)ethynyl]-phenylboronic acid pinacol ester
    • trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)
    • trimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]- (9CI)
    • 4,4,5,5-Tetramethyl-2-[4-[2-(trimethylsilyl)ethynyl]phenyl]-1,3,2-dioxaborolane (ACI)
    • 4,4,5,5-Tetramethyl-2-[4-[(trimethylsilanyl)ethynyl]phenyl]-1,3,2-dioxaborolane
    • Trimethyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl])silane
    • Trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane
    • AKOS016339822
    • 4-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester, 97%
    • EN300-7375564
    • 870238-65-6
    • SCHEMBL15574346
    • CS-0175599
    • XH0367
    • 4,4,5,5-Tetramethyl-2-(4-[(trimethylsilyl)ethynyl]phenyl)-1,3,2-dioxaborolane
    • 4-[(Trimethylsilyl)ethynyl]phenylboronic acid pinacol ester
    • trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
    • MFCD08706286
    • AS-2408
    • DTXSID10592229
    • Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane
    • Z2049757974
    • 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENYLETHYNYL-TRIMETHYLSILANE
    • trimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silaneane
    • 4,4,5,5-Tetramethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane
    • MDL: MFCD08706286
    • Renchi: 1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,1-7H3
    • Clave inchi: CIKKODWPGJIJQG-UHFFFAOYSA-N
    • Sonrisas: C(C1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)#C[Si](C)(C)C

Atributos calculados

  • Calidad precisa: 300.17200
  • Masa isotópica única: 300.1716867g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 1
  • Complejidad: 428
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 18.5Ų

Propiedades experimentales

  • Denso: 1.0±0.1 g/cm3
  • Punto de fusión: 165-167°C
  • Punto de ebullición: 353.4±34.0 °C at 760 mmHg
  • Punto de inflamación: 167.5±25.7 °C
  • PSA: 18.46000
  • Logp: 3.21470
  • Presión de vapor: 0.0±0.8 mmHg at 25°C

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Información de Seguridad

  • Palabra de señal:warning
  • Instrucciones de peligro: H413
  • Declaración de advertencia: P273; P501
  • Instrucciones de Seguridad: H303+H313+H333
  • Condiciones de almacenamiento:Store at room temperature

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Key Organics Ltd
AS-2408-0.5G
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6 >95%
0.5g
£22.00 2025-02-08
Key Organics Ltd
AS-2408-5MG
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-2408-10G
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6 >95%
10g
£240.00 2025-02-08
TRC
T204718-2.5g
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6
2.5g
$ 185.00 2022-06-03
abcr
AB264336-1g
4-[(Trimethylsilyl)ethynyl]benzeneboronic acid pinacol ester, 97%; .
870238-65-6 97%
1g
€137.00 2025-02-27
Enamine
EN300-7375564-0.1g
trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
870238-65-6 95.0%
0.1g
$19.0 2025-02-19
Apollo Scientific
OR303469-10g
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
870238-65-6
10g
£272.00 2023-09-01
Enamine
EN300-7375564-0.25g
trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
870238-65-6 95.0%
0.25g
$19.0 2025-02-19
Enamine
EN300-7375564-1.0g
trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
870238-65-6 95.0%
1.0g
$37.0 2025-02-19
Enamine
EN300-7375564-5.0g
trimethyl({2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane
870238-65-6 95.0%
5.0g
$147.0 2025-02-19

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ;  0 °C; 90 min, rt
Referencia
Transition-Metal-Free Borylation of Aryltriazene Mediated by BF3·OEt2
Zhu, Chuan; et al, Organic Letters, 2012, 14(17), 4560-4563

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
2.1 Reagents: Isopropanol ,  N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 5 min, 0 °C
Referencia
Alkynyl Moiety for Triggering 1,2-Metallate Shifts: Enantiospecific sp2-sp3 Coupling of Boronic Esters with p-Arylacetylenes
Ganesh, Venkataraman; et al, Angewandte Chemie, 2017, 56(33), 9752-9756

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 1 h, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  2 h, rt
Referencia
Sulfo-Phenylated Polyphenylenes Containing Sterically Hindered Pyridines
Xu, Shaoyi; et al, Macromolecules (Washington, 2019, 52(6), 2548-2559

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Trimethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 1 h, -78 °C
2.2 -78 °C; overnight, -78 °C → rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  2 h, rt
Referencia
Sulfo-Phenylated Polyphenylenes Containing Sterically Hindered Pyridines
Xu, Shaoyi; et al, Macromolecules (Washington, 2019, 52(6), 2548-2559

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Diethyl ether ;  24 h, rt
Referencia
Double-Stranded Supramolecular Assembly through Salt Bridge Formation between Rigid and Flexible Amidine and Carboxylic Acid Strands
Iida, Hiroki; et al, Journal of Organic Chemistry, 2010, 75(2), 417-423

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Isopropanol ,  N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 5 min, 0 °C
Referencia
Alkynyl Moiety for Triggering 1,2-Metallate Shifts: Enantiospecific sp2-sp3 Coupling of Boronic Esters with p-Arylacetylenes
Ganesh, Venkataraman; et al, Angewandte Chemie, 2017, 56(33), 9752-9756

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Diisopropylethylamine ,  Tetracarbonyldi-μ-chlorodiiridium Solvents: Toluene ;  10 min, rt
1.2 24 h, 80 °C
Referencia
A new and efficient route for the synthesis of alkynyl functionalized silicon derivatives
Kownacki, Ireneusz; et al, Tetrahedron Letters, 2014, 55(2), 548-550

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h
Referencia
A new enabling technology for convenient laboratory scale continuous flow processing at low temperatures
Browne, Duncan L.; et al, Organic Letters, 2011, 13(13), 3312-3315

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 0 °C → rt
1.2 Reagents: Oxygen Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  16 h, rt
1.3 Solvents: Toluene ;  15 min, rt; 5 min, rt; 30 min, rt
1.4 Solvents: Isopropanol ;  rt
Referencia
Palladium-catalyzed cross-coupling of lithium acetylides
Helbert, Hugo; et al, Nature Catalysis, 2020, 3(8), 664-671

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → -20 °C
1.3 Reagents: Methanol ,  N-Bromosuccinimide Solvents: Toluene ;  5 min, 0 °C
Referencia
Alkynyl Moiety for Triggering 1,2-Metallate Shifts: Enantiospecific sp2-sp3 Coupling of Boronic Esters with p-Arylacetylenes
Ganesh, Venkataraman; et al, Angewandte Chemie, 2017, 56(33), 9752-9756

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 0.5 h, -78 °C
1.2 3 min, -78 °C → -20 °C; -20 °C → rt; 22 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
Referencia
Long-Distance Rate Acceleration by Bulk Gold
Schlimm, Alexander ; et al, Angewandte Chemie, 2019, 58(20), 6574-6578

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
Referencia
Understanding the role of acid-base interactions using architecturally-controlled, pyridyl-bearing sulfonated phenylated polyphenylenes
Xu, Shaoyi; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2020, 8(45), 23866-23883

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
Referencia
Understanding the role of acid-base interactions using architecturally-controlled, pyridyl-bearing sulfonated phenylated polyphenylenes
Xu, Shaoyi; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2020, 8(45), 23866-23883

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:870238-65-6)4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-1,3,2dioxaborolane
A922944
Pureza:99%/99%
Cantidad:5g/1g
Precio ($):524.0/155.0